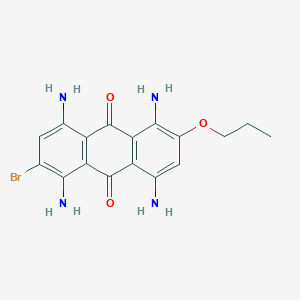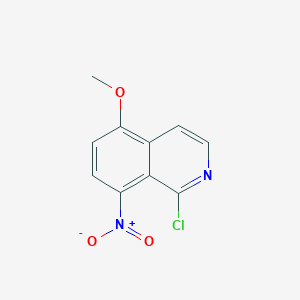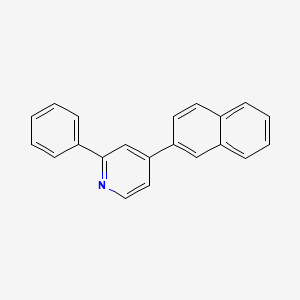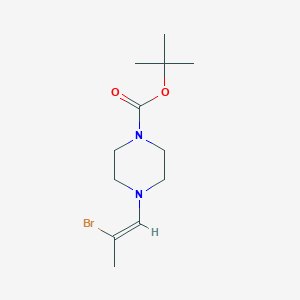![molecular formula C48H36N2O2 B15251060 2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione CAS No. 915406-01-8](/img/structure/B15251060.png)
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indeno[1,2-b]fluorene core, which is substituted with bis(4-methylphenyl)amino groups at the 2 and 8 positions, and dione functionalities at the 6 and 12 positions. The presence of these functional groups imparts distinct electronic and photophysical properties to the molecule, making it a subject of interest in organic electronics and materials science.
Méthodes De Préparation
The synthesis of 2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-b]fluorene Core: The indeno[1,2-b]fluorene core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors. This step often involves the use of strong acids or bases to facilitate the cyclization process.
Introduction of Bis(4-methylphenyl)amino Groups: The bis(4-methylphenyl)amino groups are introduced through nucleophilic substitution reactions. This step requires the use of bis(4-methylphenyl)amine and appropriate halogenated intermediates.
Oxidation to Form Dione Functionalities: The final step involves the oxidation of the intermediate compound to introduce the dione functionalities at the 6 and 12 positions. .
Analyse Des Réactions Chimiques
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the dione functionalities to hydroxyl groups or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The bis(4-methylphenyl)amino groups can participate in substitution reactions to introduce different substituents. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). .
Photovoltaic Devices: The compound can be used as an acceptor molecule in organic photovoltaic (OPV) devices, contributing to the conversion of light into electrical energy.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic and photophysical characteristics
Mécanisme D'action
The mechanism by which 2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione exerts its effects is primarily related to its electronic structure. The compound’s indeno[1,2-b]fluorene core and bis(4-methylphenyl)amino groups facilitate efficient charge transport and light absorption. The dione functionalities at the 6 and 12 positions play a crucial role in modulating the compound’s electronic properties, allowing it to participate in various charge transfer processes. These properties make it effective in applications such as OLEDs and OPVs, where efficient charge transport and light absorption are essential .
Comparaison Avec Des Composés Similaires
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione can be compared with other similar compounds, such as:
6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene: This compound has similar structural features but different substituents, leading to variations in electronic properties and applications.
2,2’-(6,6,12,12-Tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another structurally related compound with different substituents, affecting its electronic and photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which impart distinct electronic and photophysical characteristics, making it suitable for a wide range of applications in organic electronics and materials science .
Propriétés
Numéro CAS |
915406-01-8 |
|---|---|
Formule moléculaire |
C48H36N2O2 |
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
2,8-bis(4-methyl-N-(4-methylphenyl)anilino)indeno[1,2-b]fluorene-6,12-dione |
InChI |
InChI=1S/C48H36N2O2/c1-29-5-13-33(14-6-29)49(34-15-7-30(2)8-16-34)37-21-23-39-41-27-46-42(28-45(41)47(51)43(39)25-37)40-24-22-38(26-44(40)48(46)52)50(35-17-9-31(3)10-18-35)36-19-11-32(4)12-20-36/h5-28H,1-4H3 |
Clé InChI |
PLRIWNCMDXYUMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC6=C(C=C5C4=O)C7=C(C6=O)C=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


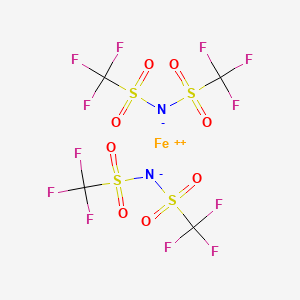
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)

![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
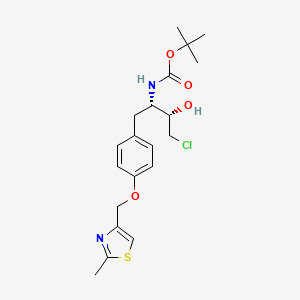
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
